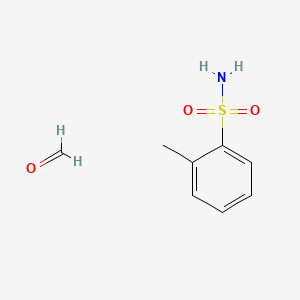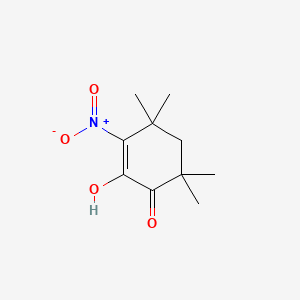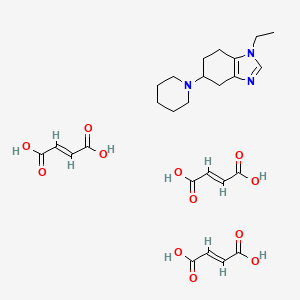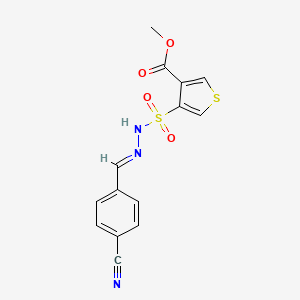
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a hydrazino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves the reaction of 4-cyanobenzaldehyde with methyl 3-thiophenecarboxylate in the presence of hydrazine hydrate and a sulfonylating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial-grade solvents and reagents, as well as large-scale reactors to handle the increased volume of reactants. The purification process would also be scaled up, potentially using industrial chromatography systems or crystallization tanks.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its hydrazino and sulfonyl groups.
作用机制
The mechanism of action of Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate
- Benzenesulfonic acid, 4-methyl-, 2-[(4-cyanophenyl)methylene]hydrazide
Uniqueness
Methyl 4-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to its combination of a thiophene ring with a hydrazino and sulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
CAS 编号 |
145865-85-6 |
|---|---|
分子式 |
C14H11N3O4S2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
methyl 4-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)12-8-22-9-13(12)23(19,20)17-16-7-11-4-2-10(6-15)3-5-11/h2-5,7-9,17H,1H3/b16-7+ |
InChI 键 |
XIVLZYBBLHTQAO-FRKPEAEDSA-N |
手性 SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
规范 SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


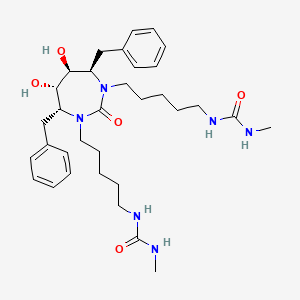


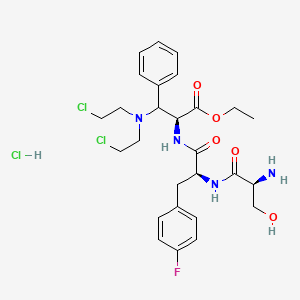
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)



